molecular formula C52H68F3N11O13S2 B15362632 H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)

Cat. No.: B15362632
M. Wt: 1176.3 g/mol
InChI Key: BPLOKJUPZTYYLV-XQGGKHMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, also known as CTOP, is a synthetic peptide with a disulfide bond. It is a potent and highly selective ligand for μ-opioid receptors, showing minimal interaction with other opioid receptor systems. This compound is primarily used in scientific research to study opioid receptor activity and related biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

  • Resin Loading: The first amino acid, H-D-Phe, is attached to a solid resin support.

  • Chain Assembly: Sequential addition of amino acids (Cys, Tyr, D-Trp, Orn, Thr, Pen) using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

  • Disulfide Bond Formation: The disulfide bond between Cys residues is formed using oxidizing agents such as iodine or hydrogen peroxide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product as a trifluoroacetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and reactors are used to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt can undergo various chemical reactions, including:

  • Oxidation: Formation of the disulfide bond between Cys residues.

  • Reduction: Reduction of the disulfide bond using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: Substitution reactions at the amino acid side chains, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Iodine, hydrogen peroxide.

  • Reduction: DTT, TCEP.

  • Substitution: Various reagents depending on the specific amino acid side chain involved.

Major Products Formed:

  • Disulfide Bond Formation: The primary product is the peptide with a disulfide bond.

  • Reduction Products: Reduced peptide with free thiol groups.

  • Substitution Products: Modified peptides with altered side chains.

Scientific Research Applications

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is widely used in scientific research due to its high affinity for μ-opioid receptors. Its applications include:

  • Chemistry: Studying peptide synthesis and disulfide bond formation.

  • Biology: Investigating opioid receptor signaling pathways and their role in pain modulation.

  • Medicine: Developing new analgesics and understanding opioid receptor-related disorders.

  • Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This binding inhibits the receptor's activity, which can be useful in studying pain mechanisms and developing pain-relief medications. The molecular targets include μ-opioid receptors, and the pathways involved are related to pain perception and modulation.

Comparison with Similar Compounds

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is unique due to its high selectivity for μ-opioid receptors. Similar compounds include:

  • NTB (Naltriben): Another μ-opioid receptor antagonist with similar selectivity.

  • CTAP (Cyclo[D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2]): A cyclic analog with similar activity.

These compounds share structural similarities but differ in their cyclic or linear nature, affecting their binding affinity and selectivity.

Biological Activity

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, commonly referred to as CTOP, is a cyclic octapeptide that exhibits significant biological activity, primarily as a selective antagonist for mu-opioid receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C50H67N11O11S2
  • Molecular Weight : 1062.28 g/mol
  • CAS Number : 103429-31-8
  • Physical Appearance : White lyophilized solid
  • Solubility : Soluble in water (up to 1 mg/ml) .

CTOP functions primarily as a selective antagonist at mu-opioid receptors, showcasing high affinity and specificity. Its binding characteristics include:

  • IC50 for Mu Opioid Receptors : 2.80 nM
  • Selectivity Ratio : IC50(DPDPE)/IC50(naloxone) = 4,840, indicating a strong preference for mu receptors over delta receptors .

The disulfide bond within the structure plays a crucial role in maintaining the peptide's conformation, which is essential for its binding efficacy and biological activity. The presence of this bond enhances stability and influences aggregation properties that are critical for its function .

Biological Activity and Applications

CTOP has been extensively studied for its implications in pain management and opioid receptor research. Its antagonistic properties make it a valuable tool in understanding opioid receptor dynamics and developing therapeutic strategies for opioid-related disorders.

Key Findings from Research Studies

  • Binding Affinity :
    • CTOP demonstrates high binding affinity to mu-opioid receptors in rat brain membrane preparations with apparent Kd values of 0.16 nM at 25°C and 0.41 nM at 37°C .
    • Association rates were recorded at 1.25×108M1min11.25\times 10^8\,\text{M}^{-1}\text{min}^{-1} at 25°C and 2.49×108M1min12.49\times 10^8\,\text{M}^{-1}\text{min}^{-1} at 37°C .
  • Role of Disulfide Bonds :
    • Disulfide bonds are implicated in the modulation of peptide conformation which affects amyloid formation associated with secretory granules . This indicates potential implications in neurodegenerative diseases where peptide aggregation is a concern.
  • Thiol-Disulfide Homeostasis :
    • The dynamic nature of thiol-disulfide balance is essential in various biological processes including antioxidant defense and signal transduction, which may also relate to the activity of peptides like CTOP .

Case Studies

Several studies have highlighted the effectiveness of CTOP in various experimental settings:

  • A study indicated that CTOP could significantly displace [3H]naloxone binding in rat brain assays, confirming its role as a potent mu-opioid receptor antagonist .
  • Research into disulfide bond cleavage has shown that it can enhance conformational dynamics and aggregation kinetics in related peptides, suggesting that modifications to CTOP could lead to novel therapeutic agents targeting opioid receptors while minimizing side effects associated with traditional opioids .

Summary Table of Biological Activity

Parameter Value
Mu Opioid Receptor IC502.80 nM
Selectivity Ratio4,840
Binding Affinity (Kd at 25°C)0.16 nM
Binding Affinity (Kd at 37°C)0.41 nM
Association Rate (25°C)1.25×1081.25\times 10^8 M⁻¹ min⁻¹
Association Rate (37°C)2.49×1082.49\times 10^8 M⁻¹ min⁻¹

Properties

Molecular Formula

C52H68F3N11O13S2

Molecular Weight

1176.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1

InChI Key

BPLOKJUPZTYYLV-XQGGKHMTSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.